molecular formula C5H9NO2 B3253533 N-(Oxiran-2-ylmethyl)acetamide CAS No. 224323-49-3

N-(Oxiran-2-ylmethyl)acetamide

Cat. No.: B3253533
CAS No.: 224323-49-3
M. Wt: 115.13 g/mol
InChI Key: HBTVZPMDLRPWKZ-UHFFFAOYSA-N
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Description

N-(Oxiran-2-ylmethyl)acetamide is an acetamide derivative characterized by an oxirane (epoxide) ring attached to the acetamide moiety via a methylene bridge. This compound is notable for its reactive epoxide group, which confers unique chemical properties, including susceptibility to nucleophilic attack and participation in ring-opening reactions. It serves as a key intermediate in synthesizing biologically active molecules, such as cryptochrome stabilizers like KL033, which modulate circadian clock proteins . The compound’s structure (C₆H₉NO₂) combines the hydrogen-bonding capacity of the acetamide group with the electrophilic nature of the epoxide, making it versatile for pharmaceutical applications.

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVZPMDLRPWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308217
Record name N-(2-Oxiranylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224323-49-3
Record name N-(2-Oxiranylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224323-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Oxiranylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epichlorohydrin Route: One common method involves the reaction of epichlorohydrin with acetamide under basic conditions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of an appropriate halide precursor with acetamide.

Industrial Production Methods: Industrial production of N-(Oxiran-2-ylmethyl)acetamide often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(Oxiran-2-ylmethyl)acetamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and amides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and amidases .

Medicine: It can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, emulsifiers, and polymer additives. Its unique reactivity makes it valuable for creating functional materials .

Mechanism of Action

The mechanism of action of N-(Oxiran-2-ylmethyl)acetamide involves the reactivity of its epoxide ring and amide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can further react with other molecules, resulting in the formation of new chemical bonds .

Molecular Targets and Pathways:

    Epoxide Hydrolases: Enzymes that catalyze the hydrolysis of epoxides to diols.

    Amidases: Enzymes that catalyze the hydrolysis of amides to carboxylic acids and amines.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compound Name Key Substituents Biological Activity Notable Data/Findings Reference
This compound Oxirane (epoxide) ring, methylene bridge Cryptochrome stabilization Used in synthesizing KL033 (circadian modulator)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Trichloroacetyl, 3-Cl-phenyl Structural studies Meta-substitution alters crystal packing and electron density
N-(Thiophen-2-ylmethyl)acetamide Thiophene ring Not explicitly stated (structural analog) Sulfur atom enhances π-π interactions; used in material science
Milacemide Glycine-derived substituent MAO-B inhibition (Parkinson’s disease) IC₅₀ ~0.1 μM for MAO-B; enhances dopamine signaling
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl, methoxyphenyl Anticancer activity IC₅₀ <1 μM against HCT-1, MCF-7 cell lines

Pharmacological Profiles

  • Milacemide/Safinamide: Selective MAO-B inhibitors (IC₅₀ values in nanomolar range) . Triazole-benzothiazole acetamides: Dual AChE/BChE inhibition (IC₅₀ ~5–20 μM) .
  • Antimicrobial Activity :

    • Benzothiazole-sulfonyl acetamides : Gram-positive antibacterial activity (MIC ~2–8 μg/mL) .
    • Chlorophenyl acetamides : Antifungal activity against Candida spp. (MIC ~10–50 μM) .

Physicochemical Properties

  • Reactivity :

    • The epoxide in this compound enables nucleophilic ring-opening, useful for covalent bond formation in drug design .
    • Trichloroacetyl derivatives (e.g., N-(3-Cl-phenyl)-2,2,2-trichloro-acetamide) exhibit high crystallinity due to halogen bonding .
  • Lipophilicity :

    • Thiophene and chlorophenyl substituents increase logP values, enhancing membrane permeability compared to the polar oxirane group .

Biological Activity

N-(Oxiran-2-ylmethyl)acetamide, also known as (R)-N-(oxiran-2-ylmethyl)acetamide, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an oxirane ring (epoxide) linked to an acetamide group. The synthesis typically involves the reaction of epichlorohydrin with acetamide under basic conditions, resulting in the formation of the desired compound. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar oxirane structures showed enhanced cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key proteins involved in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Protein Binding : The oxirane moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Cellular Uptake : The small size and polar nature of the compound may facilitate cellular uptake, enhancing its bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : In vitro studies revealed that derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. For example, a derivative showed better cytotoxicity than standard chemotherapeutics like bleomycin .
  • Antiviral Efficacy : Compounds structurally related to this compound were evaluated for their antiviral properties against TMV, showing promising results that warrant further investigation into similar oxirane-containing compounds .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the oxirane ring can significantly influence biological activity. For instance, introducing different substituents on the nitrogen atom or modifying the epoxide structure can enhance or diminish activity .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
AnticancerRelated Oxirane5.0
AntiviralSimilar Derivative500
CytotoxicityVarious DerivativesVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Oxiran-2-ylmethyl)acetamide
Reactant of Route 2
N-(Oxiran-2-ylmethyl)acetamide

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